

# 1-Chloro-3-ethylbenzene physical and chemical properties

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## Compound of Interest

Compound Name: 1-Chloro-3-ethylbenzene

Cat. No.: B1584093

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## An In-depth Technical Guide to 1-Chloro-3-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **1-Chloro-3-ethylbenzene**, a key aromatic intermediate in various synthetic applications. The information is curated for professionals in research and development, offering detailed data, experimental insights, and logical workflows to support advanced scientific endeavors.

## Core Physical and Chemical Properties

**1-Chloro-3-ethylbenzene** is an aromatic compound with the molecular formula  $C_8H_9Cl$ .<sup>[1]</sup> It is characterized by a benzene ring substituted with a chlorine atom and an ethyl group at the meta position, which influences its reactivity and physical characteristics.<sup>[1]</sup> It is commonly used as a synthetic intermediate in the pharmaceutical and chemical industries, particularly in the synthesis of dyes, fragrances, and pesticides.<sup>[2]</sup>

Table 1: General and Physical Properties of **1-Chloro-3-ethylbenzene**

| Property          | Value                                | Reference |
|-------------------|--------------------------------------|-----------|
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> Cl     | [3][4][5] |
| Molecular Weight  | 140.61 g/mol                         | [3][6]    |
| CAS Number        | 620-16-6                             | [3][6]    |
| Appearance        | Liquid, Oil                          | [4][7]    |
| Density           | 1.053 g/cm <sup>3</sup>              | [5][8]    |
| Boiling Point     | 183.8 - 184 °C                       | [5][8]    |
| Melting Point     | -55 °C                               | [5][8]    |
| Refractive Index  | 1.5195                               | [5][8]    |
| Flash Point       | 62 °C / 143.6 °F                     | [9]       |
| LogP              | 2.9024                               | [3]       |
| Solubility        | DMSO (Slightly), Methanol (Slightly) | [7]       |

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **1-Chloro-3-ethylbenzene**.

Table 2: Spectral Information for **1-Chloro-3-ethylbenzene**

| Spectroscopic Data         | Key Information  | Reference  |
|----------------------------|--|------------|
| Mass Spectrometry (GC-MS)  | Molecular Ion Peak: m/z 140.<br>Key Fragments: m/z 125, 105. | [1][6][10] |
| <sup>13</sup> C NMR        | Spectra available.   | [6][11]    |
| <sup>1</sup> H NMR         | Spectra available.   | [11]       |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra available.                            | [6]        |

## Safety and Handling

**1-Chloro-3-ethylbenzene** is classified as a combustible liquid.<sup>[1][6]</sup> It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.<sup>[1][6]</sup>

Table 3: GHS Hazard Information

| Hazard Code | Description                      |
|-------------|----------------------------------|
| H227        | Combustible liquid               |
| H302        | Harmful if swallowed             |
| H315        | Causes skin irritation           |
| H319        | Causes serious eye irritation    |
| H335        | May cause respiratory irritation |

When handling, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, and to work in a well-ventilated area.<sup>[1]</sup>

## Experimental Protocols

### Synthesis of **1-Chloro-3-ethylbenzene** via Wolff-Kishner Reduction

A documented method for synthesizing 1-chloro-3-ethyl-benzene involves the Wolff-Kishner reduction of m-chloroacetophenone.<sup>[12]</sup>

#### Step 1: Formation of Hydrazone

- Reactants: m-chloroacetophenone and hydrazine hydrate.
- Procedure: The reactants are refluxed to form the corresponding hydrazone. After the reaction, the mixture is cooled, and the hydrazone layer is separated.<sup>[12]</sup>

#### Step 2: Reduction to 1-Chloro-3-ethyl-benzene

- Reactants: The prepared hydrazone, diethylene glycol, and potassium hydroxide.

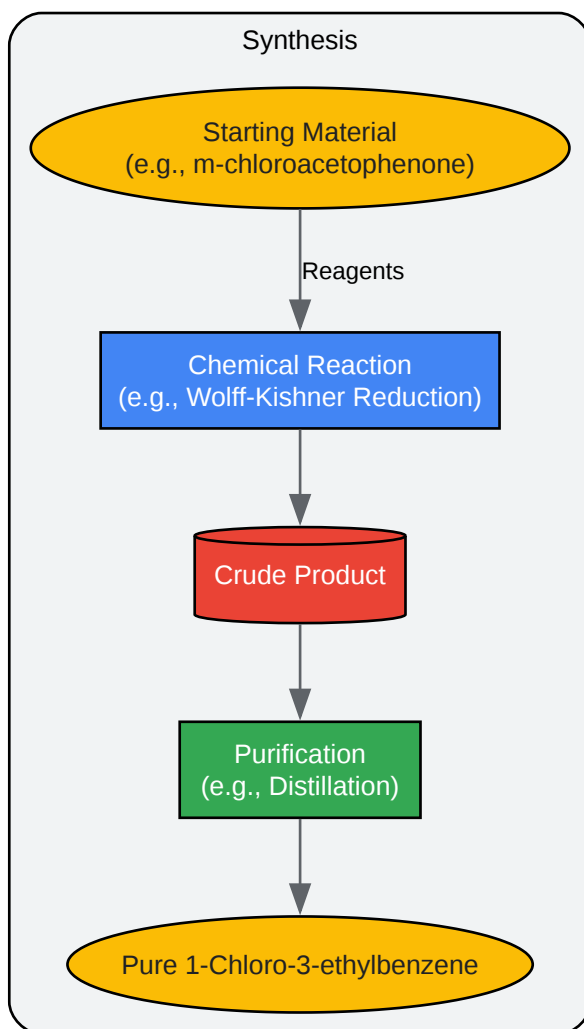
- Procedure: In a four-hole reaction flask equipped with a stirrer, 60g of diethylene glycol and 12g of potassium hydroxide (0.21 mol) are added. The previously prepared hydrazone is added in steps. The mixture is heated to 130-140 °C with mechanical stirring for 180 minutes, or until nitrogen evolution ceases. This produces the crude 1-chloro-3-ethylbenzene product.[\[12\]](#)

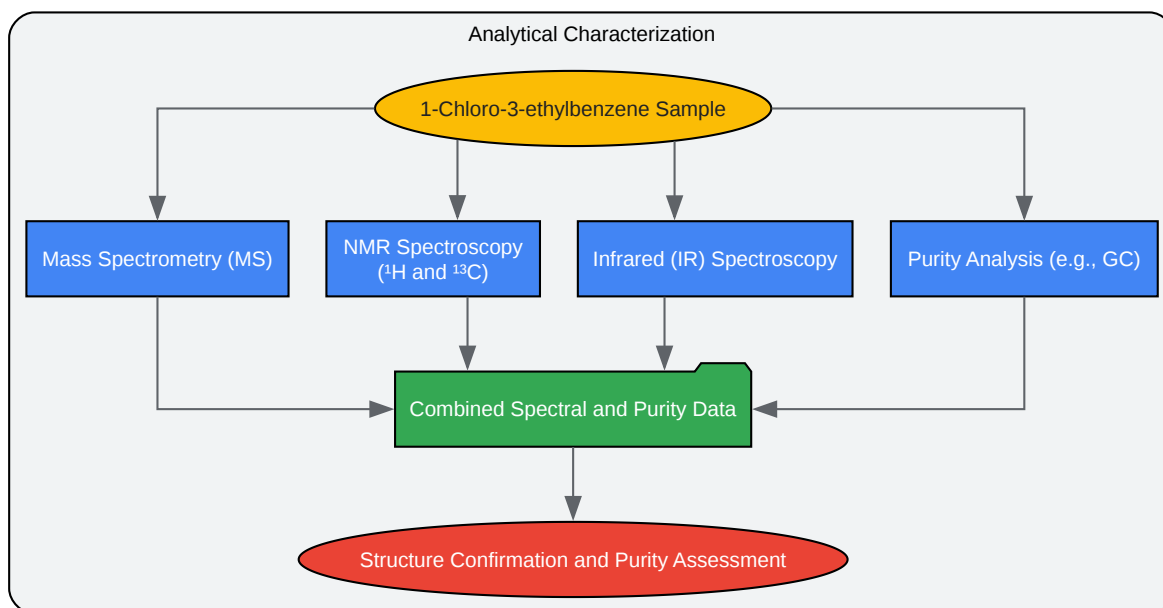
#### Step 3: Purification

- Procedure: The crude product can be purified by distillation. Adding water and performing a normal pressure fractional distillation is a described method.[\[12\]](#)

## Logical and Experimental Workflows

The following diagrams illustrate key logical and experimental workflows related to **1-Chloro-3-ethylbenzene**.





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